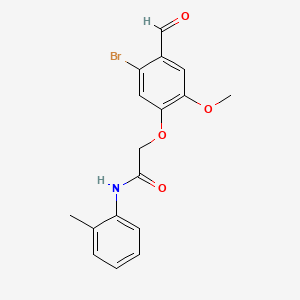
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H16BrNO4 and its molecular weight is 378.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological significance of this compound, supported by relevant case studies and research findings.
- Molecular Formula : C₁₈H₁₈BrNO₄
- Molecular Weight : 392.24 g/mol
- Boiling Point : Not specified
- Density : Not specified
- LogP : Not specified
The compound features a brominated aromatic system, which is known to enhance biological activity through various mechanisms, including interaction with cellular targets such as enzymes and receptors.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps:
- Bromination : The introduction of the bromine atom into the aromatic ring.
- Formylation : The addition of a formyl group to create the aldehyde functionality.
- Acetylation : The final step involves attaching the acetamide group to produce the target compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of brominated phenolic compounds can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of key metabolic pathways.
| Compound | Activity | Method |
|---|---|---|
| This compound | Antimicrobial | Turbidimetric method |
| D6 (similar structure) | Anticancer | SRB assay against MCF7 cells |
The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored using various cancer cell lines. Notably, compounds with similar structural motifs have shown promising results against breast cancer cell lines (e.g., MCF7).
In a study involving molecular docking simulations, it was found that these compounds could bind effectively to estrogen receptors, suggesting a mechanism for their anticancer effects. The binding affinity was evaluated using software such as Schrodinger, indicating potential therapeutic applications in hormone-dependent cancers.
Case Studies
- Antimicrobial Screening : A study evaluated several derivatives of phenolic compounds for their antimicrobial properties. The results indicated that compounds with bromine substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Evaluation : In vitro assays demonstrated that certain derivatives showed IC50 values in the nanomolar range against MCF7 cells, highlighting their potential as effective anticancer agents.
- Molecular Docking Studies : Computational studies provided insights into the binding interactions between these compounds and their biological targets, supporting experimental findings regarding their efficacy.
特性
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11-5-3-4-6-14(11)19-17(21)10-23-16-8-13(18)12(9-20)7-15(16)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYBZARMYRPEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C(=C2)Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














